Methyl 3-(hydroxymethyl)-5-nitrobenzoate
Description
Properties
IUPAC Name |
methyl 3-(hydroxymethyl)-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-9(12)7-2-6(5-11)3-8(4-7)10(13)14/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMLFVLQJJIINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443738 | |
| Record name | METHYL 3-(HYDROXYMETHYL)-5-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53732-08-4 | |
| Record name | METHYL 3-(HYDROXYMETHYL)-5-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(hydroxymethyl)-5-nitrobenzoate typically involves the nitration of methyl 3-(hydroxymethyl)benzoate. The process can be summarized as follows:
Nitration Reaction: Methyl 3-(hydroxymethyl)benzoate is treated with a nitrating mixture (usually a combination of concentrated nitric acid and sulfuric acid) to introduce the nitro group at the 5-position.
Reaction Conditions: The reaction is carried out under controlled temperature conditions, typically below 30°C, to prevent over-nitration and decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, improving yield and purity.
Purification Steps: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(hydroxymethyl)-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: Methyl 3-(hydroxymethyl)-5-aminobenzoate.
Oxidation: Methyl 3-(carboxymethyl)-5-nitrobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(hydroxymethyl)-5-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Materials Science: It is used in the preparation of functional materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Methyl 3-(hydroxymethyl)-5-nitrobenzoate depends on its chemical transformations:
Reduction to Amino Derivatives: The amino derivatives can interact with biological targets, potentially inhibiting enzymes or receptors.
Oxidation to Carboxylic Acids: The carboxylic acid derivatives can participate in hydrogen bonding and ionic interactions, influencing their biological activity.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : Methyl 3-(hydroxymethyl)-5-nitrobenzoate
- Molecular Formula: C₉H₉NO₅
- Molecular Weight : 211.174 g/mol
- CAS Number : 53732-08-4
Synthesis :
The compound is synthesized via a multi-step pathway starting from 3-methoxycarbonyl-5-nitrobenzoic acid. Key steps include reduction using BH₃·THF (yield: 79–98%) and subsequent purification by column chromatography, achieving a 60% yield .
Applications :
Primarily used as an intermediate in the synthesis of iodinated X-ray contrast media (e.g., ioxilan) and antituberculosis agents .
Comparison with Structurally Similar Compounds
2.1. Functional Group Variations
2.2. Reactivity and Stability
- Hydroxymethyl vs. Methoxy : The hydroxymethyl group (–CH₂OH) in the target compound offers hydrogen-bonding capability, enhancing solubility in polar solvents compared to methoxy (–OCH₃) derivatives .
- Hydroxymethyl vs. Chloro : The chloro substituent in Methyl 3-chloro-5-nitrobenzoate facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), whereas the hydroxymethyl group is more suited for oxidation or esterification .
- Hydroxymethyl vs. Amino: The amino group in Methyl 3-amino-5-nitrobenzoate stabilizes the nitro group via resonance but may lead to undesired side reactions (e.g., diazotization) .
2.4. Crystallographic and Physicochemical Properties
Biological Activity
Methyl 3-(hydroxymethyl)-5-nitrobenzoate (CAS Number: 53732-08-4) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Chemical Formula : C₉H₉N₁O₅
- Molecular Weight : 211.171 g/mol
- Physical State : Solid at room temperature
The compound features a nitro group at the 5-position and a hydroxymethyl group at the 3-position of the benzoate ring, contributing to its unique chemical reactivity and biological properties.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the nitro group plays a crucial role in its mechanism of action.
- Tested Strains :
- Escherichia coli
- Staphylococcus aureus
The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including those derived from breast and colon cancers.
- Case Study Findings :
- In a study involving FaDu hypopharyngeal tumor cells, the compound exhibited cytotoxic effects that were significantly greater than those of the reference drug bleomycin .
- The mechanism of action appears to involve the disruption of cellular signaling pathways related to cell proliferation and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : The compound has been shown to affect cell cycle progression, particularly in cancer cells.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL |
Table 2: Anticancer Activity in Cell Lines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
